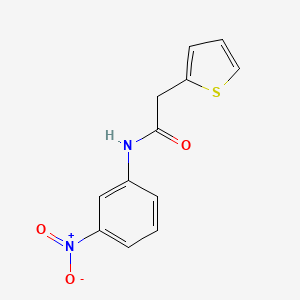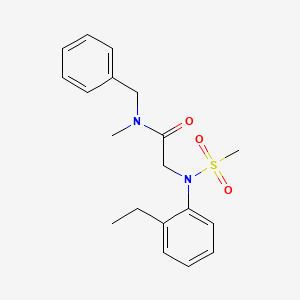
N-(2-methoxybenzyl)-2-(2-morpholinyl)-N-propylacetamide hydrochloride
Übersicht
Beschreibung
N-(2-methoxybenzyl)-2-(2-morpholinyl)-N-propylacetamide hydrochloride, also known as Fentanyl, is a synthetic opioid analgesic that is commonly used for pain management. It is a highly potent drug that is approximately 50-100 times more potent than morphine. Due to its high potency, it is used in small doses and is often prescribed for severe pain management.
Wirkmechanismus
N-(2-methoxybenzyl)-2-(2-morpholinyl)-N-propylacetamide hydrochloride works by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria. N-(2-methoxybenzyl)-2-(2-morpholinyl)-N-propylacetamide hydrochloride also has an effect on the respiratory system, causing a decrease in respiratory rate and depth.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(2-morpholinyl)-N-propylacetamide hydrochloride has several biochemical and physiological effects on the body. It causes a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate and depth. N-(2-methoxybenzyl)-2-(2-morpholinyl)-N-propylacetamide hydrochloride also causes a decrease in gastrointestinal motility and can lead to constipation. It can also cause sedation and drowsiness.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using fentanyl in lab experiments is its high potency. This allows researchers to use small doses, which can reduce the amount of drug needed and minimize the risk of side effects. However, due to its high potency, fentanyl can be dangerous if not handled properly. It is also important to note that fentanyl is a controlled substance and must be handled in accordance with strict regulations.
Zukünftige Richtungen
There are several future directions for the use of fentanyl in scientific research. One area of interest is the development of new pain management strategies that utilize fentanyl and other opioids. Another area of interest is the investigation of the effects of fentanyl on the central nervous system and its potential for the treatment of opioid addiction. Additionally, there is ongoing research into the development of new fentanyl analogs that may have improved efficacy and reduced side effects.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzyl)-2-(2-morpholinyl)-N-propylacetamide hydrochloride is commonly used in scientific research for its potent analgesic effects. It is used in various studies to investigate pain pathways and to develop new pain management strategies. N-(2-methoxybenzyl)-2-(2-morpholinyl)-N-propylacetamide hydrochloride is also used in research to investigate the effects of opioids on the central nervous system and to develop new drugs for the treatment of opioid addiction.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-morpholin-2-yl-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-3-9-19(13-14-6-4-5-7-16(14)21-2)17(20)11-15-12-18-8-10-22-15/h4-7,15,18H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVRCXDQMREPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1OC)C(=O)CC2CNCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917689.png)

![2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate](/img/structure/B3917697.png)
![5-[(3,4-difluorophenoxy)methyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B3917700.png)




![ethyl 5-(4-fluorophenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3917744.png)

![1-(3-chlorophenyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3917759.png)
![3-{[(pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}-4H-chromen-4-one](/img/structure/B3917770.png)
![1-(3-methylphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3917772.png)
